molecular formula C18H14Cl2N2O2 B12675961 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- CAS No. 107659-26-7

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl-

Cat. No.: B12675961
CAS No.: 107659-26-7
M. Wt: 361.2 g/mol
InChI Key: BFTCKWLYJYEVHA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- (CAS 107659-26-7) features a propanone backbone substituted with a 2,4-dichlorophenyl group, a hydroxyl group, a phenyl group, and a 1H-imidazole ring. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂, with a molecular weight of 369.23 g/mol . This structure combines aromatic chlorination, hydrogen-bonding capability (via the hydroxyl group), and heterocyclic nitrogen atoms (imidazole), making it a candidate for biological activity, particularly in antifungal and antiparasitic applications .

Properties

CAS No.

107659-26-7

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-yl-1-phenylpropan-1-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-6-7-15(16(20)10-14)18(24,11-22-9-8-21-12-22)17(23)13-4-2-1-3-5-13/h1-10,12,24H,11H2

InChI Key

BFTCKWLYJYEVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol Intermediate

A patented industrial method describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key intermediate structurally related to the target compound:

  • Reactants: Dimethylformamide (DMF), imidazole, caustic soda flakes (NaOH), and PEG600 as a phase transfer catalyst.
  • Procedure:
    • Mix DMF, imidazole, NaOH, and PEG600; heat slowly to 110–115 °C and maintain for 1 hour.
    • Cool to 50–55 °C.
    • Add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol dropwise while stirring, maintaining 50–55 °C.
    • Stir for 1 hour, then heat again to 110–115 °C for 4 hours.
    • Cool to 60 °C, add water, and cool to room temperature.
    • Isolate crude product by centrifugation.
    • Dry and recrystallize from toluene to obtain purified product.
  • Yield: Approximately 45–90% depending on conditions.
  • Melting point: 131.7–133.4 °C.

This method is noted for its simplicity, low cost, and suitability for industrial scale production.

Multi-Step Synthesis of the Final Compound

According to synthesis data from chemical suppliers and literature:

  • The compound is synthesized by first introducing chlorophenyl groups onto a propanone backbone.
  • The hydroxy group is introduced at the 2-position via controlled oxidation or Grignard addition to a ketone intermediate.
  • The imidazole ring is attached at the 3-position through nucleophilic substitution or coupling reactions involving imidazole derivatives.
  • The phenyl group at the 1-position is introduced via arylation reactions, often palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions).
  • Purification involves recrystallization and chromatographic techniques to ensure high purity.

A typical synthetic route involves:

Step Reaction Type Key Reagents/Conditions Outcome
1 Arylation of acetone Palladium catalyst, aryl bromide, base Formation of chlorophenyl ketone
2 Grignard addition Grignard reagent, lanthanide salt catalyst Introduction of hydroxy group
3 Coupling with imidazole Imidazole, base, solvent (e.g., DMF), heating Attachment of imidazole ring
4 Purification Recrystallization, chromatography Pure final compound

This approach is supported by research on similar compounds where lanthanide salts promote Grignard additions to enolizable ketones, improving yield and selectivity.

Alternative Synthetic Routes

  • Use of 1-(1,3-dioxolan-2-ylmethyl)-1H-imidazoles as intermediates has been patented for related imidazole-containing compounds, suggesting potential for protecting group strategies during synthesis.
  • Variations in temperature, solvent, and catalyst choice can optimize yield and purity.

Comparative Data Table of Preparation Parameters

Parameter Method A (Patent CN104860887A) Method B (Literature Synthesis) Notes
Reaction Solvent DMF Ethyl acetate, DMF DMF common for imidazole coupling
Temperature Range 50–125 °C Room temp to 120 °C Multi-step heating cycles
Catalyst/Promoter PEG600, NaOH, phase transfer catalyst Lanthanide salts, Pd catalysts Catalysts improve selectivity
Yield 45–90% Variable, typically 50–80% Industrial scale yields higher
Purification Recrystallization from toluene Chromatography, recrystallization Purity critical for biological activity
Reaction Time 4–6 hours total Several hours to days Depends on step and scale

Research Findings on Preparation Efficiency and Industrial Viability

  • The patented method using DMF, NaOH, PEG600, and controlled temperature steps is industrially viable due to simple equipment and cost-effectiveness.
  • Use of lanthanide salts in Grignard additions enhances the formation of tertiary alcohol intermediates, crucial for the hydroxy ketone structure.
  • Protecting groups such as dioxolane rings can be employed to stabilize intermediates during multi-step synthesis, improving overall yield and purity.
  • The final compound’s biological activity as an antifungal agent depends heavily on the purity and stereochemistry achieved through these preparation methods.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazole-containing derivatives with 2,4-dichlorophenyl substituents. Below is a systematic comparison with analogous molecules:

Sertaconazole (CAS 99592-32-2)

  • Structure: Sertaconazole replaces the propanone backbone with a benzo[b]thienyl methyl ether group. Its core retains the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol moiety .
  • Activity : Exhibits potent antifungal activity against Candida spp. and dermatophytes. The benzo[b]thienyl group enhances lipophilicity, improving membrane penetration .
  • Key Difference : The ether linkage in sertaconazole may reduce metabolic instability compared to the hydroxyl group in the target compound .

VNI Derivatives (e.g., (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

  • Structure: Incorporates an oxadiazole ring and an amide bond instead of the propanone and hydroxyl groups .
  • Activity: Targets fungal sterol 14α-demethylase (CYP51), with IC₅₀ values in the nanomolar range. The oxadiazole enhances binding to CYP51’s heme pocket .
  • Key Difference: The oxadiazole improves metabolic stability and target specificity compared to the hydroxylated propanone derivative .

Levoketoconazole (1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one)

  • Structure: Features a dioxolane ring and piperazine linker, replacing the propanone backbone .
  • Activity : Inhibits cortisol synthesis via CYP17A1 and CYP11B1. The dioxolane enhances stereochemical specificity .
  • Key Difference : The dioxolane ring improves oral bioavailability and reduces off-target effects compared to simpler imidazole derivatives .

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime Derivatives

  • Structure : Substitutes the hydroxyl group with an oxime moiety .
  • Activity : Moderate antifungal activity against Aspergillus spp. (MIC ~8 µg/mL). The oxime improves stability under acidic conditions .
  • Key Difference : Oxime derivatives show reduced cytotoxicity compared to hydroxylated analogs, likely due to decreased reactive oxygen species generation .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Key Substituents Biological Activity (Target) Reference
Target Compound (CAS 107659-26-7) C₁₈H₁₄Cl₂N₂O₂ Propanone, hydroxyl, phenyl, imidazole Antifungal (CYP51), Schistosomicidal
Sertaconazole C₂₀H₁₅Cl₂N₃OS Benzo[b]thienyl methyl ether Broad-spectrum antifungal
VNI Derivative C₂₄H₁₈Cl₂N₄O₂ Oxadiazole, amide CYP51 inhibition (IC₅₀ = 12 nM)
Levoketoconazole C₂₃H₂₂Cl₂N₂O₄·HNO₃ Dioxolane, piperazine Cortisol synthesis inhibition
(Z)-Ethanone Oxime Derivative C₁₉H₁₆Cl₂N₂O₂ Oxime, dichlorophenyl Antifungal (MIC = 8 µg/mL)

Key Trends

Lipophilicity and Bioavailability: Ether (sertaconazole) and dioxolane (levoketoconazole) substituents enhance membrane permeability compared to hydroxyl or propanone groups .

Target Specificity : Oxadiazole (VNI) and dioxolane groups improve binding to enzymatic targets (e.g., CYP51) via π-π stacking and hydrogen bonding .

Metabolic Stability : Oxime and amide linkages reduce susceptibility to hepatic oxidation compared to hydroxylated analogs .

Research Findings and Implications

  • Antifungal Activity: The hydroxyl and imidazole groups in the target compound are critical for disrupting fungal cell membranes, but its propanone backbone may limit metabolic stability compared to sertaconazole or VNI derivatives .
  • Schistosomicidal Activity: Retaining the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol moiety (as in the target compound) is essential for activity against Schistosoma mansoni .
  • Synthetic Flexibility : Asymmetric hydrogenation () and Claisen-Schmidt condensation () are common methods to introduce stereochemical diversity in this class .

Biological Activity

1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl-, commonly referred to as a complex organic compound, exhibits significant biological activity, particularly in antifungal applications. Its unique structure, featuring multiple functional groups including a hydroxyl group and an imidazole ring, enhances its potential effectiveness against various pathogens.

Chemical Structure and Properties

The compound has a molecular formula of C18H13Cl3N2O2C_{18}H_{13}Cl_3N_2O_2 and a molar mass of approximately 395.67 g/mol. The presence of two chlorinated phenyl groups and an imidazole moiety contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC18H13Cl3N2O2C_{18}H_{13}Cl_3N_2O_2
Molar Mass395.67 g/mol
CAS Number107659-23-4

The primary mechanism of action for this compound involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for ergosterol biosynthesis in fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to increased permeability and ultimately cell death .

Antifungal Properties

Research indicates that 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- demonstrates broad-spectrum antifungal activity. Notably, it has shown effectiveness against dermatophyte fungi such as Microsporum gypseum, Trichophyton mentagrophytes, and Epidermophyton floccosum. The minimum inhibitory concentration (MIC) values for these pathogens have been reported as low as 4 µg/mL .

Table: Antifungal Activity Against Various Pathogens

PathogenMIC (µg/mL)
Epidermophyton floccosum4
Trichophyton mentagrophytes4
Microsporum gypseum8

The compound's antifungal activity is enhanced by its structural complexity, which allows for better interaction with the target enzymes compared to simpler analogs .

Cytotoxicity Assessment

In addition to its antifungal properties, the cytotoxicity of this compound has been evaluated. Studies show that it maintains a favorable safety profile with minimal toxicity at therapeutic concentrations. The maximum non-toxic concentration (MNTC) was found to be ≥512 µg/mL for certain derivatives .

Case Studies

Several studies have investigated the biological activity of related compounds within the same structural family. For instance:

  • Study on Mannich Bases : A study highlighted that Mannich bases derived from similar structures exhibited significant antifungal activity against dermatophytes with MIC values comparable to established antifungal agents like clotrimazole .
  • Comparative Analysis : Another research effort compared the activity of various imidazole-containing compounds against Candida strains, revealing that certain derivatives surpassed fluconazole in efficacy against specific strains .

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